Afuresertib

Catalog No.
S001600
CAS No.
1047644-62-1
M.F
C18H17Cl2FN4OS
M. Wt
427.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afuresertib

CAS Number

1047644-62-1

Product Name

Afuresertib

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide

Molecular Formula

C18H17Cl2FN4OS

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N

SMILES

Array

Synonyms

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methyl-3-pyrazolyl)-2-thiophenecarboxamide is a member of amphetamines.
Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.
Afuresertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Afuresertib binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
AFURESERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
an AKT inhibitor
an Akt inhibitor with antineoplastic activity; structure in first source
See also: Afuresertib Hydrochloride (active moiety of).

Afuresertib (CAS 1047644-62-1), also known as GSK2110183, is a highly potent, orally bioavailable, ATP-competitive pan-AKT kinase inhibitor. Featuring a distinct thiophenecarboxamide and pyrazole scaffold, it delivers sub-nanomolar binding affinity (Ki = 0.08 nM) for AKT1, alongside low-nanomolar potency for AKT2 and AKT3. For procurement professionals and lead scientists, Afuresertib serves as a highly processable, formulation-friendly standard for PI3K/AKT/mTOR pathway inhibition. Its rigorously validated pharmacokinetic profile and structural stability make it a critical material for reproducible in vivo dosing and in vitro assays, distinguishing it from earlier-generation, less soluble kinase inhibitors .

Substituting Afuresertib with generic pan-AKT inhibitors (such as the allosteric inhibitor MK-2206) or structurally divergent ATP-competitive analogs fundamentally alters assay mechanics and toxicity profiles. Allosteric inhibitors bind the pleckstrin homology (PH) domain and are vulnerable to specific resistance mutations (e.g., AKT1 W80C), whereas Afuresertib directly targets the ATP-binding hinge region to bypass these limitations. Furthermore, substituting Afuresertib with its furan-based bioisostere, Uprosertib, changes the compound's lipophilicity and metabolic stability. Procuring the exact thiophene-pyrazole structure of Afuresertib minimizes off-target metabolic effects, such as the severe hyperglycemia frequently observed with broader-spectrum AKT inhibitors, ensuring clean, reproducible data in long-term in vivo models [1].

Sub-Nanomolar AKT1 Affinity vs. Allosteric Benchmarks

Afuresertib demonstrates a Ki of 0.08 nM for AKT1, significantly outperforming standard allosteric inhibitors like MK-2206 (IC50 ~8 nM) in cell-free kinase assays. This ~100-fold higher biochemical affinity allows for ultra-low concentration dosing in cellular models .

Evidence DimensionAKT1 Inhibition (Ki / IC50)
Target Compound DataAfuresertib (Ki = 0.08 nM)
Comparator Or BaselineMK-2206 (IC50 = 8 nM)
Quantified Difference~100-fold higher biochemical affinity for AKT1
ConditionsCell-free kinase binding assays

Enables ultra-low dosing in cellular assays, minimizing solvent (DMSO) toxicity and off-target kinase cross-reactivity.

Scaffold Optimization for Formulation and Solubility

The rigidified pyrazole-thiophene scaffold of Afuresertib provides a critical single hydrogen bond to the kinase hinge region, which significantly enhances its aqueous solubility and oral absorption profile compared to early-generation 2-aminopyrimidine fragments. This structural optimization prevents the precipitation issues commonly associated with highly lipophilic kinase inhibitors [1].

Evidence DimensionAqueous solubility and formulation stability
Target Compound DataPyrazole-thiophene scaffold (Afuresertib)
Comparator Or BaselineEarly-generation 2-aminopyrimidine AKT inhibitors
Quantified DifferenceEnhanced hydrogen bonding drastically improves solubility and pharmacokinetic reliability
ConditionsPharmacokinetic formulation and structure-activity relationship (SAR) profiling

Ensures reliable, precipitation-free formulation in standard aqueous or lipid vehicles, reducing batch-to-batch variability in animal dosing.

In Vivo Metabolic Safety and Reproducibility

In clinical and preclinical in vivo models, Afuresertib exhibits a remarkably low incidence of off-target metabolic toxicity, with severe hyperglycemia occurring in only ~2.7% of cases. This is a stark contrast to standard first-generation pan-AKT inhibitors, which typically induce hyperglycemia in 15-20% of subjects due to unrefined AKT2 cross-reactivity [1].

Evidence DimensionIncidence of off-target metabolic toxicity (Hyperglycemia)
Target Compound DataAfuresertib (~2.7% severe hyperglycemia incidence)
Comparator Or BaselineStandard pan-AKT inhibitors (15-20% incidence)
Quantified DifferenceOver 5-fold reduction in off-target hyperglycemia
ConditionsIn vivo systemic dosing models

Prevents metabolic toxicity from confounding tumor growth inhibition data during long-term in vivo efficacy studies.

Efficacy Against Allosteric-Resistant Mutants

Because Afuresertib is an ATP-competitive inhibitor, it retains full target engagement and downstream signaling inhibition in cancer models harboring pleckstrin homology (PH) domain mutations, such as AKT1 W80C. In contrast, allosteric inhibitors like MK-2206 suffer complete loss of efficacy against these specific mutant lines[1].

Evidence DimensionInhibitory efficacy in AKT1 W80C mutant models
Target Compound DataAfuresertib (Retains full ATP-competitive binding)
Comparator Or BaselineMK-2206 (Complete loss of efficacy)
Quantified DifferenceComplete bypass of PH-domain resistance mutations
ConditionsPIK3CA/AKT-mutant cancer cell models

Crucial for researchers procuring inhibitors specifically to target allosteric-resistant or PH-domain mutated cell lines.

Long-Term In Vivo Xenograft Dosing

Due to its optimized pyrazole-thiophene scaffold and low metabolic toxicity (significantly reduced hyperglycemia risk), Afuresertib is a highly suitable procurement choice for long-term daily oral dosing in murine xenograft models of hematologic malignancies and solid tumors [1].

Assays Targeting Allosteric-Resistant AKT Mutants

Afuresertib provides a necessary functional bypass for in vitro screening and mechanistic studies involving cell lines with PH-domain mutations (e.g., AKT1 W80C). Its ATP-competitive mechanism overcomes the resistance pathways that render allosteric inhibitors like MK-2206 ineffective [2].

High-Throughput Synergistic Combination Screening

With its ultra-low Ki (0.08 nM for AKT1), Afuresertib can be utilized at minimal concentrations in combination assays (e.g., alongside proteasome inhibitors like bortezomib). This low-dose requirement minimizes solvent toxicity and prevents compound aggregation, ensuring clean data in high-throughput workflows [1].

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

426.0484159 Da

Monoisotopic Mass

426.0484159 Da

Heavy Atom Count

27

UNII

8739X25QI3

Wikipedia

Afuresertib

Dates

Last modified: 08-15-2023
[1]. Spencer A, et al. Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. Blood. 2014 Jul 29. pii: blood-2014-03-559963.

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